N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEANRGWCWYSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-methoxybenzenesulfonyl chloride, benzylamine, and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-bromo-3-methoxybenzenesulfonyl chloride is first reacted with benzylamine to form N-benzyl-4-bromo-3-methoxybenzenesulfonamide. This intermediate is then reacted with ethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, often in the presence of a catalyst like copper(I) iodide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Major Products
Substitution: Products vary depending on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized products may include sulfonic acids or sulfoxides.
Reduction: Reduced products may include amines or alcohols.
Hydrolysis: Hydrolysis yields sulfonic acids and corresponding amines.
Scientific Research Applications
N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Methoxyphenyl)benzenesulfonamide (Compound A)
- Structure : Lacks bromine and N-ethyl/N-benzyl groups; features a single methoxy group on the phenyl ring attached to the sulfonamide nitrogen.
- Crystallographic Data : Exhibits a planar sulfonamide moiety with intermolecular hydrogen bonding (N–H⋯O) stabilizing the crystal lattice, as reported in Acta Crystallographica Section E .
- Bioactivity : Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the methoxy group enhancing membrane permeability .
N-(4-Methoxybenzoyl)benzenesulfonamide (Compound B)
- Structure : Contains a benzoyl group instead of benzyl/ethyl substituents, with a methoxy group at the 4-position.
- Crystallography: The aroyl group introduces torsional strain, resulting in a non-planar conformation. This structural distortion reduces hydrogen-bonding efficiency compared to Compound A .
- Reactivity : The benzoyl group increases electrophilicity, making it more reactive in nucleophilic substitution reactions but less stable under acidic conditions .
4-Bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (Compound C)
- Structure : Shares the 4-bromo and N-ethyl groups but incorporates a triazole-thioether side chain.
- Pharmacology : Exhibits potent COX-2 inhibitory activity due to the triazole moiety’s ability to mimic prostaglandin binding pockets .
- Thermal Stability : Higher thermal stability (decomposition >250°C) compared to N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide (decomposition ~200°C), attributed to the rigid triazole core .
Data Table: Key Properties of this compound and Analogues
Research Findings and Mechanistic Insights
- Electronic Effects : The bromine atom in the target compound enhances electrophilic aromatic substitution reactivity, while the N-benzyl group sterically hinders nucleophilic attack at the sulfonamide sulfur .
- Synthetic Challenges : The simultaneous presence of bromine and methoxy groups complicates regioselective functionalization, requiring optimized Buchwald-Hartwig conditions for synthesis .
Biological Activity
N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological properties, mechanisms of action, and comparative studies of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound generally involves the following steps:
- Starting Materials : The primary materials include 4-bromo-3-methoxybenzenesulfonyl chloride, benzylamine, and ethylamine.
- Reaction Conditions : The reaction typically occurs in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction.
- Procedure :
- The sulfonyl chloride reacts with benzylamine to form an intermediate.
- This intermediate is then reacted with ethylamine to yield the final product.
Antimicrobial Properties
This compound has been studied for its antimicrobial properties. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. This inhibition leads to bacterial cell death, similar to other sulfonamide antibiotics.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in various cancer cell lines, exhibiting significant antiproliferative effects. For instance, it has been tested against breast and lung cancer cell lines, where it demonstrated IC50 values indicating effective growth inhibition .
The mechanism by which this compound exerts its biological activity involves:
- Enzyme Inhibition : By mimicking PABA, it inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at various phases, leading to increased apoptosis rates .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N-benzyl-4-bromo-N-methyl-3-methoxybenzenesulfonamide | Methyl instead of ethyl group | Similar antibacterial properties |
| N-benzyl-4-bromo-N-ethyl-3-hydroxybenzenesulfonamide | Hydroxy group instead of methoxy | Potentially different anticancer activity |
| N-benzyl-4-chloro-N-ethyl-3-methoxybenzenesulfonamide | Chlorine instead of bromine | Varying antibacterial effectiveness |
These comparisons reveal that while structural modifications can influence biological activity, the fundamental mechanisms involving enzyme inhibition remain consistent across sulfonamide derivatives.
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating various derivatives for anticancer activity, this compound showed significant growth inhibition in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with reported IC50 values lower than 10 µM .
- Mechanistic Insights : Research utilizing flow cytometry has demonstrated that treatment with this compound leads to increased sub-G1 phase populations in treated cells compared to controls, indicating apoptosis induction .
Q & A
Q. How to validate target engagement in cellular models?
- Combine cellular thermal shift assays (CETSA) to confirm target binding and RNAi knockdown to correlate target protein reduction with phenotypic changes (e.g., apoptosis). Confocal microscopy with fluorescently tagged compounds can localize intracellular targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
